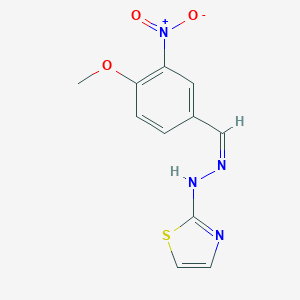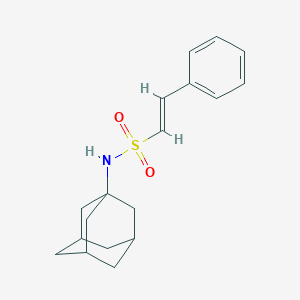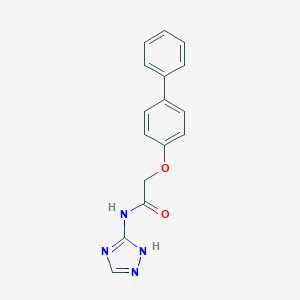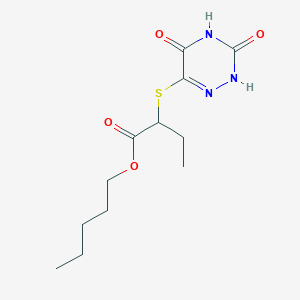![molecular formula C17H23N3O2 B255940 6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as M4Q, and it is a derivative of 4-quinolone. M4Q has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of M4Q involves the inhibition of various cellular pathways that are involved in the growth and survival of cancer cells. M4Q has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, M4Q prevents the replication of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
M4Q has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. M4Q has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using M4Q in lab experiments is its low toxicity profile. This makes it a safer alternative to other anti-cancer agents that may have harmful side effects. Additionally, M4Q has been found to be stable in various solvents, making it easy to handle and store. However, one limitation of using M4Q in lab experiments is its high cost of synthesis, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on M4Q. One potential avenue is the development of M4Q-based drug delivery systems for targeted cancer therapy. Another direction is the investigation of the synergistic effects of M4Q with other anti-cancer agents. Additionally, more studies are needed to understand the molecular mechanisms underlying the anti-inflammatory and antimicrobial properties of M4Q.
Métodos De Síntesis
The synthesis of M4Q involves the reaction of 6-methoxy-2-methyl-4-quinolone with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
M4Q has been studied for its potential applications in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. M4Q has also been found to be effective in the treatment of inflammation-related disorders such as rheumatoid arthritis and psoriasis. Additionally, M4Q has shown promise as an antimicrobial agent against various bacterial and fungal species.
Propiedades
Nombre del producto |
6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol |
|---|---|
Fórmula molecular |
C17H23N3O2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23N3O2/c1-12-15(11-20-8-6-19(2)7-9-20)17(21)14-10-13(22-3)4-5-16(14)18-12/h4-5,10H,6-9,11H2,1-3H3,(H,18,21) |
Clave InChI |
DIZNOUSDMRKKNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCN(CC3)C |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
![Ethyl 6-methyl-2-({[2-(2-thienylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255867.png)


![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
![N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B255875.png)


![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)
![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
